molecular formula C18H20N2OS B2966497 1-(4-Phenylpiperazin-1-yl)-2-phenylsulfanylethanone CAS No. 333413-07-3

1-(4-Phenylpiperazin-1-yl)-2-phenylsulfanylethanone

Cat. No. B2966497
CAS RN: 333413-07-3
M. Wt: 312.43
InChI Key: LEYSMPANZFBHNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “1-(4-Phenylpiperazin-1-yl)-2-phenylsulfanylethanone” is a complex organic molecule. It features a phenyl group bound to a piperazine ring . The exact properties and applications of this specific compound are not widely documented in the literature.


Synthesis Analysis

While the exact synthesis process for “1-(4-Phenylpiperazin-1-yl)-2-phenylsulfanylethanone” is not available, related compounds have been synthesized through various methods. For instance, a series of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives were designed and synthesized for the treatment of Alzheimer’s disease . Another study reported the synthesis of a novel series of 1-(4-phenylpiperazin-1-yl)pyridin-2(1H)-one derivatives .

Scientific Research Applications

Anxiolytic Activity

1-(4-Phenylpiperazin-1-yl)-2-phenylsulfanylethanone: and its derivatives have been studied for their potential anxiolytic effects. Research has shown that certain derivatives can bind to central nervous system receptors and exhibit calming effects, which are crucial for managing anxiety disorders .

Anti-inflammatory and Analgesic Effects

Derivatives of this compound have been evaluated for their anti-nociceptive and anti-inflammatory properties. Studies suggest that these compounds can effectively reduce pain and inflammation in various models, making them promising candidates for the development of new analgesics .

Tyrosinase Inhibition

The compound has been used to synthesize novel organic crystals with tyrosinase inhibitory activity. Such inhibitors are important in the treatment of conditions like hyperpigmentation and can be used in cosmetic applications to prevent the darkening of the skin .

Antidepressant-like Effects

Research into the pharmacological properties of 1-(4-Phenylpiperazin-1-yl)-2-phenylsulfanylethanone derivatives has indicated potential antidepressant-like activities. These compounds may affect neurotransmitter levels in the brain, offering a new avenue for depression treatment .

Antimicrobial Activity

Some derivatives have shown significant antimicrobial activity, suggesting their use as potential antibacterial and antifungal agents. This could lead to the development of new treatments for various infectious diseases .

Molecular Docking and Drug Design

The compound’s derivatives have been used in molecular docking studies, which are essential for drug design and discovery. By understanding how these molecules interact with biological targets, researchers can design more effective drugs with fewer side effects .

properties

IUPAC Name

1-(4-phenylpiperazin-1-yl)-2-phenylsulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2OS/c21-18(15-22-17-9-5-2-6-10-17)20-13-11-19(12-14-20)16-7-3-1-4-8-16/h1-10H,11-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEYSMPANZFBHNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)CSC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Phenylpiperazin-1-yl)-2-phenylsulfanylethanone

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